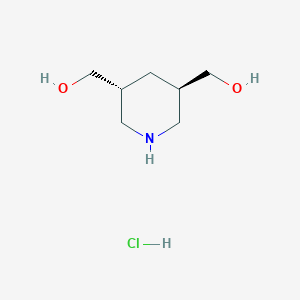
rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride typically involves the reduction of piperidine derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form other derivatives using reducing agents such as NaBH4 or LiAlH4.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, under anhydrous conditions.
Substitution: Halogens, nucleophiles, under various solvent conditions.
Major Products:
Oxidation: Formation of piperidine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of more reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to understand the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, particularly in the development of drugs targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is a valuable intermediate in the synthesis of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (3R,5R)-Piperidine-3,5-diol hydrochloride
- (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl
Comparison: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride is unique due to its specific functional groups and stereochemistry. Compared to (3R,5R)-Piperidine-3,5-diol hydrochloride, it has additional methanol groups, which may influence its reactivity and interactions. The presence of these groups can enhance its solubility and modify its pharmacological properties. Similarly, (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride and (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
[(3R,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-6-1-7(5-10)3-8-2-6;/h6-10H,1-5H2;1H/t6-,7-;/m1./s1 |
InChI Key |
OASRRWXKEIFOMR-ZJLYAJKPSA-N |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1CO)CO.Cl |
Canonical SMILES |
C1C(CNCC1CO)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


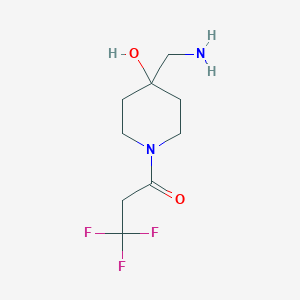
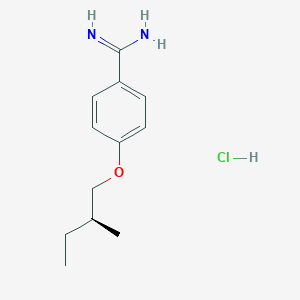
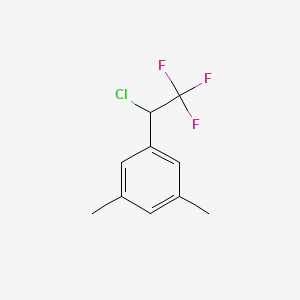
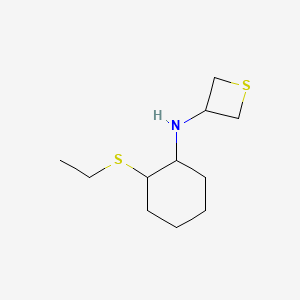
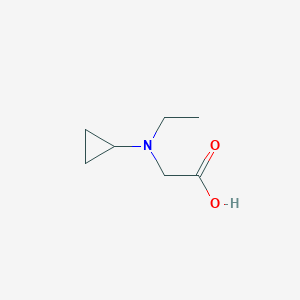
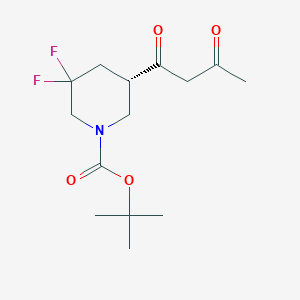

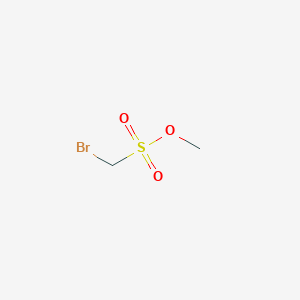
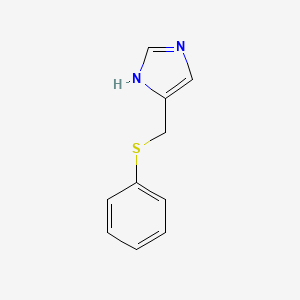
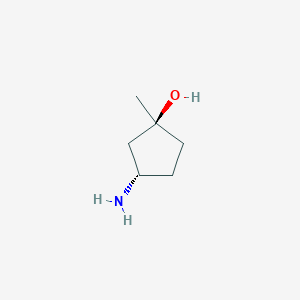
![N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide;hydrochloride](/img/structure/B12979339.png)
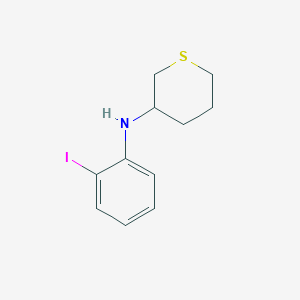

![(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B12979387.png)
